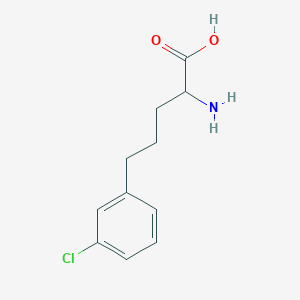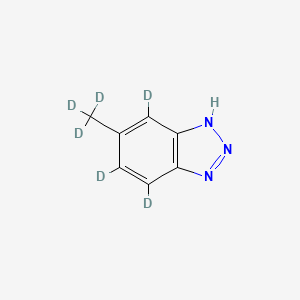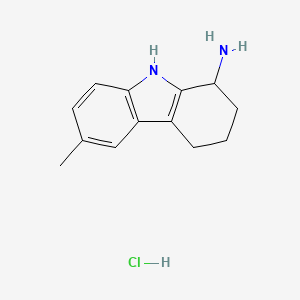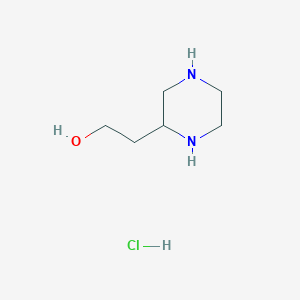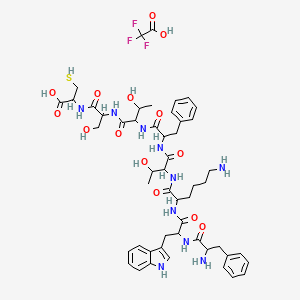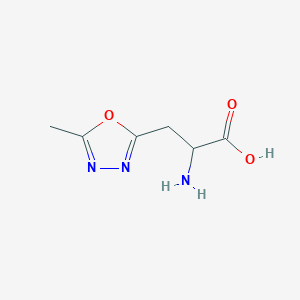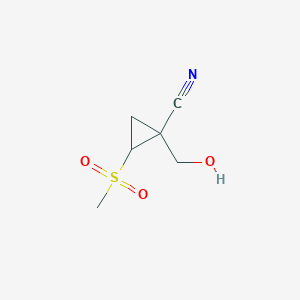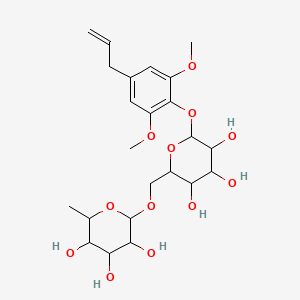
Methoxyeugenol 4-O-rhamnosyl(1-->2)glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyeugenol 4-O-rhamnosyl(1→2)glucoside is a phenylpropanoid glycoside compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxyeugenol 4-O-rhamnosyl(1→2)glucoside typically involves the glycosylation of methoxyeugenol with rhamnose and glucose. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond .
Industrial Production Methods
it is likely that similar glycosylation techniques used in laboratory settings are scaled up for industrial purposes, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methoxyeugenol 4-O-rhamnosyl(1→2)glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the methoxy or glycosidic positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides.
Scientific Research Applications
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of glycosides.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It may have applications in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methoxyeugenol 4-O-rhamnosyl(1→2)glucoside involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial effects are likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Methoxyeugenol 4-O-rutinoside: Another phenylpropanoid glycoside with similar properties but different glycosidic linkage.
Eugenol glycosides: Compounds with similar phenylpropanoid structures but different glycosidic components.
Uniqueness
Methoxyeugenol 4-O-rhamnosyl(1→2)glucoside is unique due to its specific glycosidic linkage and the combination of rhamnose and glucose. This unique structure can influence its chemical properties and biological activities, making it distinct from other similar compounds .
Properties
Molecular Formula |
C23H34O12 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[[6-(2,6-dimethoxy-4-prop-2-enylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3 |
InChI Key |
ALGDJCMDOIVQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)
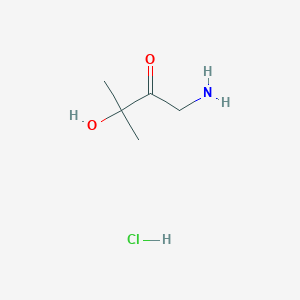
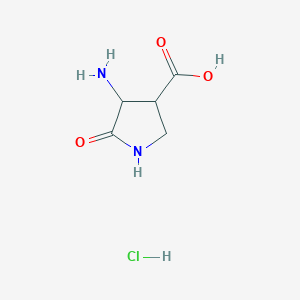
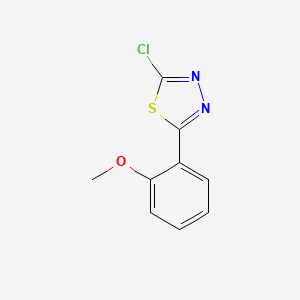
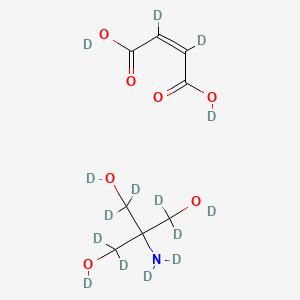
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)
